molecular formula C25H22FNO4S B2750971 [6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114656-44-8

[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B2750971
CAS No.: 1114656-44-8
M. Wt: 451.51
InChI Key: ZUNBISAQLIAQLS-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzothiazinone class, characterized by a sulfur-containing heterocyclic core modified with a sulfonyl group (1,1-dioxido) at positions 1 and 2. Key structural features include:

  • 4-(4-Isopropylphenyl) group: Introduces steric bulk and lipophilicity.
  • (4-Methoxyphenyl)methanone moiety: Contributes electron-donating effects via the methoxy group, influencing electronic distribution and solubility.

Properties

IUPAC Name

[6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-16(2)17-4-9-20(10-5-17)27-15-24(25(28)18-6-11-21(31-3)12-7-18)32(29,30)23-13-8-19(26)14-22(23)27/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNBISAQLIAQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H24FNO4SC_{26}H_{24}FNO_{4}S with a molecular weight of 465.5 g/mol. The compound features a benzothiazine core with fluorine and methoxy substituents that may influence its biological interactions.

PropertyValue
Molecular FormulaC26H24FNO4SC_{26}H_{24}FNO_{4}S
Molecular Weight465.5 g/mol
CAS Number1114657-94-1

Antimicrobial Activity

Research indicates that compounds similar to benzothiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed potent activity against various bacterial strains, suggesting that the structure of benzothiazine can be optimized for enhanced antimicrobial efficacy .

Anticancer Potential

The anticancer activity of benzothiazine derivatives has been explored in several studies. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation in vitro. A notable study reported that derivatives of benzothiazine demonstrated cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating effectiveness at micromolar concentrations . The presence of halogen substituents like fluorine may enhance the interaction with biological targets, leading to increased cytotoxicity.

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways. For example, docking studies have suggested that halogenated derivatives can form hydrogen bonds with active sites on enzymes such as cyclooxygenases and lipoxygenases, which are crucial in inflammatory processes . This interaction may lead to reduced inflammation and tumor growth.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various benzothiazine derivatives, including those with fluorinated groups. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays revealed that certain benzothiazine derivatives exhibited cytotoxic effects on human cancer cell lines such as MCF-7 and Hek293-T cells. The most effective compounds had IC50 values ranging from 5 to 20 μM .
  • Inhibition of Enzymatic Activity :
    • Compounds were tested for their ability to inhibit cholinesterases and cyclooxygenases. The presence of electron-withdrawing groups like fluorine was correlated with enhanced inhibitory activity against these enzymes, suggesting a structure-activity relationship that could be exploited for drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone

  • Substituent Differences: Position 4: 4-Butylphenyl (less steric hindrance vs. 4-isopropylphenyl). Position 6: No fluorine (reduced electronegativity).
  • Implications :
    • The absence of fluorine may reduce metabolic stability compared to the target compound.
    • The butyl group’s longer alkyl chain increases lipophilicity but may reduce solubility.

2.1.2. 4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone

  • Substituent Differences: Position 4: 3-Chloro-4-methylphenyl (electron-withdrawing Cl and CH₃ groups). Methanone group: 4-Ethoxyphenyl (longer alkoxy chain vs. methoxy).
  • Implications: Chlorine increases electronegativity but may introduce toxicity concerns.

Functional Group Comparisons

Property Target Compound Compound from Compound from
Position 4 Substituent 4-Isopropylphenyl (branched alkyl) 4-Butylphenyl (linear alkyl) 3-Chloro-4-methylphenyl (halogenated)
Position 6 Substituent Fluoro (electron-withdrawing) None Fluoro
Methanone Group 4-Methoxyphenyl (logP ~2.1) Phenyl (logP ~2.0) 4-Ethoxyphenyl (logP ~2.5)
Predicted Solubility Moderate (methoxy balances lipophilicity) Low (butyl increases logP) Low (ethoxy and chlorine increase logP)

Key Research Findings

Isopropyl and butyl groups (target vs. ) demonstrate how branched vs. linear alkyl chains modulate steric effects and solubility.

Electronic Effects: Methoxy and ethoxy groups influence electron density on the methanone aryl ring, affecting charge distribution in the benzothiazinone core.

Structural Stability: The sulfonyl group (1,1-dioxido) stabilizes the benzothiazinone ring, as evidenced by crystallographic studies using SHELX .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone to improve yield and purity?

  • Methodology : Multi-step organic synthesis is typically employed, starting with the preparation of the benzothiazine core followed by functionalization with fluorinated and substituted phenyl groups. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nucleophilic substitutions .
  • Catalysts : Use of Pd-based catalysts for Suzuki-Miyaura coupling to introduce aryl groups .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity .
    • Validation : Monitor reactions via TLC and characterize intermediates via 1^1H/13^{13}C NMR and HRMS .

Q. What analytical techniques are critical for structural characterization of this benzothiazine derivative?

  • Essential Tools :

  • X-ray crystallography : Resolves stereochemistry and confirms the 1,1-dioxide configuration of the benzothiazine ring .
  • NMR spectroscopy : 19^{19}F NMR identifies fluorine environments, while 2D NMR (COSY, HSQC) maps substituent connectivity .
  • Mass spectrometry : HRMS validates molecular weight (±2 ppm accuracy) .

Q. How should researchers design in vitro assays to screen this compound for biological activity?

  • Protocol :

  • Target selection : Prioritize enzymes/receptors linked to benzothiazine bioactivity (e.g., COX-2 for anti-inflammatory studies) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC50_{50} values .
  • Controls : Include reference inhibitors (e.g., celecoxib for COX-2 assays) and solvent-only controls .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data across structurally similar benzothiazine derivatives?

  • Approach :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups on phenyl rings) using molecular docking to identify binding pose variations .
  • Meta-analysis : Aggregate data from analogs (e.g., [4-(3-chloro-4-methylphenyl)-6-fluoro-...]methanone vs. [4-(3,5-dimethoxyphenyl)-6-fluoro-...]methanone ) to isolate substituent-specific trends.

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

  • Design :

  • Dosing routes : Intravenous (IV) and oral administration to assess bioavailability .
  • Biofluid analysis : LC-MS/MS quantifies plasma concentrations (LLOQ: 1 ng/mL) .
  • Metabolite profiling : Liver microsomes + NADPH identify phase I/II metabolites .

Q. What computational models predict the metabolic stability of this compound?

  • Tools :

  • CYP450 inhibition assays : Use human liver microsomes to assess metabolic liability .
  • In silico tools : SwissADME predicts CYP isoforms involved in metabolism; Molecular Dynamics (MD) simulations model enzyme-substrate interactions .

Q. How does the 4-methoxyphenyl group influence target selectivity compared to analogs with 4-ethoxyphenyl or halogenated substituents?

  • Experimental Design :

  • Competitive binding assays : Compare inhibition of kinases (e.g., EGFR, VEGFR) using analogs with varied substituents .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy differences .

Q. What crystallographic techniques resolve polymorphism in this compound?

  • Methods :

  • Single-crystal X-ray diffraction : Identifies polymorphic forms and packing motifs .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonds, π-π stacking) influencing stability .

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